molecular formula C16H16N4O B10933843 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-50-4

1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933843
CAS No.: 1011397-50-4
M. Wt: 280.32 g/mol
InChI Key: NPEBDXOEGVNJLK-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N-(2-methylphenyl)acetamide with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require heating and the use of solvents like ethanol or xylene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Properties

CAS No.

1011397-50-4

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1,6-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O/c1-10-6-4-5-7-14(10)19-16(21)12-8-11(2)18-15-13(12)9-17-20(15)3/h4-9H,1-3H3,(H,19,21)

InChI Key

NPEBDXOEGVNJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=NN(C3=NC(=C2)C)C

Origin of Product

United States

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